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Compound of Interest

Compound Name: Texas Red C2 maleimide

Cat. No.: B14750483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Texas Red C2 maleimide is a thiol-reactive fluorescent probe that has become an invaluable

tool in biological research and drug development. Its bright red fluorescence, high quantum

yield, and specific reactivity towards sulfhydryl groups make it an excellent choice for labeling

proteins, peptides, and other biomolecules. This technical guide provides an in-depth overview

of the core applications of Texas Red C2 maleimide, complete with quantitative data, detailed

experimental protocols, and visualizations of key processes to facilitate its effective use in the

laboratory.

Core Properties and Data Presentation
Texas Red C2 maleimide is a derivative of sulforhodamine 101, characterized by its bright red

fluorescence and high photostability. The maleimide group enables specific covalent

attachment to free thiol groups, which are predominantly found in the cysteine residues of

proteins.
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Property Value Reference

Molecular Weight 728.83 g/mol --INVALID-LINK--

Excitation Maximum (λex) ~595 nm --INVALID-LINK--

Emission Maximum (λem) ~615 nm --INVALID-LINK--

Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ --INVALID-LINK--

Quantum Yield (Φ) ~0.6-0.9 --INVALID-LINK--

Reactive Group Maleimide

Target Functional Group Thiol (Sulfhydryl, -SH)

Solubility Soluble in DMSO, DMF

Reaction Mechanism: Thiol-Maleimide Conjugation
The labeling of biomolecules with Texas Red C2 maleimide relies on the highly specific and

efficient reaction between the maleimide group and a thiol group. This reaction, a Michael

addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable

thioether bond.[1][2] The selectivity for thiols over other nucleophilic groups like amines is

significantly higher within this pH range, minimizing non-specific labeling.[1][2]
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Mechanism of Thiol-Maleimide Conjugation.

Experimental Protocols
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Protocol 1: Labeling of Proteins with Texas Red C2
Maleimide
This protocol provides a general procedure for the covalent labeling of proteins containing free

cysteine residues.

Materials:

Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2)

Texas Red C2 maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a

10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

Note: It is not necessary to remove TCEP before adding the maleimide dye.[3][4]

Dye Preparation:

Prepare a 10 mM stock solution of Texas Red C2 maleimide in anhydrous DMSO. Briefly

vortex to ensure it is fully dissolved.

Labeling Reaction:
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Add a 10-20 fold molar excess of the Texas Red C2 maleimide stock solution to the

protein solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light. Gentle mixing during incubation is recommended.

Purification:

Remove unreacted dye by passing the reaction mixture through a size-exclusion

chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

Collect the fractions containing the labeled protein, which will typically elute first.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm

(for Texas Red).

Calculate the protein concentration and the dye concentration using their respective

extinction coefficients.

The DOL is the molar ratio of the dye to the protein.
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Start: Purified Protein

Optional: Reduce Disulfide Bonds with TCEP

Incubate Protein with Dye (2h RT or O/N 4°C)

Prepare Texas Red C2 Maleimide Stock in DMSO

Purify Labeled Protein (Size-Exclusion Chromatography)

Analyze: Determine Degree of Labeling (DOL)

End: Labeled Protein for Downstream Applications
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Experimental Workflow for Protein Labeling.

Protocol 2: Visualizing Subcellular Localization of a
Labeled Protein
This protocol outlines the steps for imaging the localization of a protein that has been directly

labeled with Texas Red C2 maleimide in cultured cells.

Materials:

Cells cultured on glass coverslips or imaging dishes

Texas Red C2 maleimide-labeled protein
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Phosphate-buffered saline (PBS)

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Fluorescence microscope with appropriate filter sets for Texas Red and DAPI

Procedure:

Cell Culture and Treatment:

Culture cells to the desired confluency on a suitable imaging surface.

Introduce the Texas Red C2 maleimide-labeled protein to the cells. The method of

introduction will depend on the protein and cell type (e.g., microinjection, electroporation,

or cell-penetrating peptide fusion).

Fixation:

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

Permeabilization:

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room

temperature. This step is necessary to allow antibodies or other large molecules to access

intracellular structures, but may not be required if only visualizing the directly labeled

protein.
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Blocking (Optional but Recommended):

Wash the cells twice with PBS.

Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes at

room temperature.

Counterstaining:

Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10

minutes at room temperature, protected from light.

Mounting:

Wash the cells three times with PBS.

Mount the coverslip onto a microscope slide using an antifade mounting medium.

Imaging:

Visualize the cells using a fluorescence microscope equipped with appropriate filters for

Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and DAPI (Excitation: ~358 nm,

Emission: ~461 nm).

Applications in Research and Drug Development
Visualizing Protein Localization and Trafficking
A primary application of Texas Red C2 maleimide is in the visualization of protein localization

and dynamics within cells. By labeling a protein of interest, researchers can track its movement

between different cellular compartments in response to various stimuli, providing insights into

its function and regulation.

Studying G-Protein Coupled Receptor (GPCR) Signaling
Thiol-reactive probes like Texas Red C2 maleimide are valuable for studying GPCRs, a major

class of drug targets. Site-specific labeling of cysteine residues in a GPCR can be used to

monitor conformational changes associated with ligand binding and receptor activation.[1][5]
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This allows for the investigation of receptor dynamics and the screening of potential drug

candidates that modulate GPCR function.

Cell Membrane

GPCR with Cysteine Residue Texas Red Labeled GPCR

Labeling with
Texas Red C2 MaleimideLigand Binding Conformational ChangeFluorescence Change Downstream Signaling
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Visualization of GPCR Signaling Dynamics.

Förster Resonance Energy Transfer (FRET) Microscopy
Texas Red can serve as an acceptor fluorophore in FRET-based assays to study protein-

protein interactions and conformational changes.[6][7] By labeling two interacting proteins (or

two domains of a single protein) with a donor and an acceptor fluorophore (e.g., a green

fluorescent protein as the donor and Texas Red as the acceptor), the proximity of the two

molecules can be measured. When the donor and acceptor are in close proximity (<10 nm),

energy is transferred from the donor to the acceptor, resulting in a decrease in donor

fluorescence and an increase in acceptor fluorescence.
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Start: Two Proteins of Interest (A and B)

Label Protein A with Donor Fluorophore (e.g., GFP) Label Protein B with Acceptor Fluorophore (Texas Red C2 Maleimide)

Induce Protein-Protein Interaction

Excite Donor Fluorophore

Measure Donor and Acceptor Emission

Analyze FRET Efficiency

Determine Proximity and Interaction
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Experimental Workflow for FRET Microscopy.

Studying Protein Conformational Changes
Changes in the local environment of a fluorophore can alter its fluorescence properties. By

strategically labeling a specific cysteine residue within a protein with Texas Red C2
maleimide, conformational changes can be monitored as changes in fluorescence intensity,

lifetime, or polarization.[8][9] This is particularly useful for studying enzyme kinetics, protein

folding, and the mechanism of action of allosteric modulators.
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Conclusion
Texas Red C2 maleimide is a versatile and powerful fluorescent probe for the site-specific

labeling of biomolecules. Its robust photophysical properties and specific reactivity make it a

valuable tool for a wide range of applications, from visualizing protein localization to elucidating

complex signaling pathways and protein dynamics. The protocols and conceptual frameworks

provided in this guide are intended to serve as a comprehensive resource for researchers,

scientists, and drug development professionals seeking to leverage the capabilities of this

important fluorescent reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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